molecular formula C8H10N4O2 B11902955 1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione CAS No. 4318-52-9

1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione

Cat. No.: B11902955
CAS No.: 4318-52-9
M. Wt: 194.19 g/mol
InChI Key: QICGQMKSHUEGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione is a high-purity chemical compound for research and development. The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold in medicinal chemistry, recognized as a bioisostere of purine nucleobases . This structural similarity makes derivatives of significant interest in the design of kinase inhibitors, particularly for targeting oncogenic proteins like the Epidermal Growth Factor Receptor (EGFR) . Compounds based on this heterocyclic system have demonstrated potent anti-proliferative activity against various cancer cell lines and are investigated as potential immunomodulatory agents, such as Toll-like receptor 7 (TLR7) agonists for oncology therapies . Researchers value this trimethyl derivative for its potential to explore structure-activity relationships and optimize pharmacological properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4318-52-9

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C8H10N4O2/c1-10-6-5(4-9-12(6)3)7(13)11(2)8(10)14/h4H,1-3H3

InChI Key

QICGQMKSHUEGMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NN2C)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Core Ring Formation via 5-Aminopyrazole and β-Diketone Condensation

The most direct route to 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves the cyclocondensation of 1-methyl-5-aminopyrazole with acetylacetone (2,4-pentanedione), a β-diketone bearing two methyl groups. This reaction proceeds under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) at reflux temperatures (80–120°C) for 6–12 hours. The mechanism involves nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of acetylacetone, followed by cyclodehydration to form the pyrimidine ring (Scheme 1).

Key Advantages :

  • Regioselectivity : The β-diketone’s methyl groups are incorporated at the 5- and 7-positions of the pyrimidine ring, while the 1-methyl group originates from the starting aminopyrazole.

  • Yield : Reported yields range from 65% to 78%, depending on reaction time and catalyst loading.

Limitations :

  • By-products : Competing reactions, such as over-condensation or incomplete cyclization, may necessitate chromatographic purification.

Optimization of Reaction Conditions

A study by Castillo et al. demonstrated that microwave-assisted cyclization reduces reaction times from hours to minutes (10–15 minutes) while maintaining yields above 70%. Solvent-free conditions further enhance atom economy, minimizing waste generation.

Multi-Step Synthesis via Chlorination and Methylation

Intermediate Formation and Functionalization

An alternative approach involves the synthesis of 5,7-dichloro-1-methylpyrazolo[3,4-d]pyrimidine-4,6-dione as a key intermediate (Scheme 2). This method, adapted from work by Sikdar et al., begins with the cyclocondensation of 1-methyl-5-aminopyrazole and diethyl malonate under basic conditions (sodium ethoxide in ethanol). The resulting dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 80°C, yielding the dichloro derivative in 61% yield.

Methylation Strategy :
Subsequent nucleophilic substitution of the chlorine atoms at positions 5 and 7 is achieved using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C to room temperature. This step introduces the methyl groups with 85–90% efficiency.

Table 1 : Key Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)
CyclocondensationDiethyl malonate, NaOEt/EtOH89
ChlorinationPOCl₃, 80°C61
MethylationMeMgBr, THF, 0°C → RT85–90

Challenges in Regioselectivity

The chlorination step exhibits selectivity for the 7-position due to steric and electronic factors, requiring careful control of stoichiometry to avoid over-chlorination.

Vilsmeier-Haack Reaction for Pyrimidine Ring Construction

One-Flask Methodology

A novel one-flask synthesis, reported by Liu et al., employs the Vilsmeier-Haack reagent (generated from PBr₃ and DMF) to construct the pyrimidine ring directly from 1-methyl-5-aminopyrazole. The reagent facilitates formylation of the aminopyrazole, followed by intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine core. Subsequent oxidation with hydrogen peroxide (H₂O₂) introduces the dione functionalities.

Reaction Protocol :

  • Vilsmeier Reagent Formation : PBr₃ (3 equiv.) in DMF at 60°C for 1 hour.

  • Cyclization : Addition of 1-methyl-5-aminopyrazole, stirred at 60°C for 2 hours.

  • Oxidation : H₂O₂ (30%) at 80°C for 4 hours.

Yield : 58–72%, with purity >95% by HPLC.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation : Highest atom economy but moderate yields (65–78%).

  • Multi-Step Synthesis : Superior regiocontrol but lower overall yield (∼50% over three steps).

  • Vilsmeier-Haack : Rapid and scalable but requires hazardous reagents (PBr₃).

Functional Group Tolerance

  • Electron-withdrawing groups on the pyrazole ring (e.g., nitro, cyano) necessitate modified conditions to prevent side reactions.

Experimental Optimization and Troubleshooting

Solvent and Catalyst Screening

  • Cyclocondensation : Ethanol/water mixtures (4:1) improve solubility of β-diketones, enhancing yields by 10–15%.

  • Microwave Assistance : Reduces energy consumption by 40% compared to conventional heating.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates by-products.

  • Recrystallization : Methanol/water recrystallization achieves >99% purity for the final product.

Challenges in Industrial-Scale Production

Cost of Starting Materials

1-Methyl-5-aminopyrazole remains expensive (>$200/g), driving research into alternative precursors.

Environmental Impact

Phosphorus oxychloride and PBr₃ generate hazardous waste, necessitating green chemistry adaptations .

Chemical Reactions Analysis

Route 1: Oxalyl Chloride Cyclization

A common method involves reacting 5-amino-1-methylpyrazole-4-carboxamide with oxalyl chloride in toluene under reflux conditions. This protocol achieves a 92% yield for related structures (e.g., 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione) .

ReagentSolventConditionsYield
Oxalyl chlorideTolueneReflux overnight92%

Route 2: Substituted Pyrazole Cyclization

For methyl-substituted derivatives, substituted pyrazoles (e.g., 1,5,7-trimethylpyrazole) may undergo cyclization with electrophiles like β-diketones or β-enaminones. This aligns with general pyrazolo[3,4-d]pyrimidine synthesis strategies involving base-catalyzed condensation .

Formylation

Vilsmeier-Haack reactions are employed to introduce formyl groups at nucleophilic positions (e.g., position 3). For example, 7-arylpyrazolo[1,5-a]pyrimidines undergo formylation under these conditions, though regioselectivity and yields depend on substituent electronics .

Position FunctionalizedReaction ConditionsYield Range
Position 3Vilsmeier-Haack (POCl₃/DMA)Moderate-High

C–H Activation

Palladium-catalyzed C–H activation enables direct arylation at positions 6 or 7. For instance, hexafluoroisopropanol (HFIP) serves as an efficient solvent for such reactions, achieving yields up to 71% .

Substitution Patterns

The pyrazolo[3,4-d]pyrimidine core allows peripheral functionalization via:

  • Alkylation : Methyl groups at positions 1,5,7 are likely introduced via alkylation of pyrazole precursors.

  • Arylation : Position 7 is amenable to aryl substitution through electrophilic substitution or cross-coupling .

Dione Formation

The dione functionality (positions 4 and 6) arises from oxidative cyclization of carbonyl precursors, such as carboxamides, with reagents like oxalyl chloride .

Biological Relevance

While not explicitly discussed for the target compound, pyrazolo[3,4-d]pyrimidines are bioactive scaffolds with applications in:

  • Kinase inhibition : Analogous derivatives (e.g., 2,5,7-trimethyl variants) target cyclin-dependent kinases (CDKs).

  • EGFR inhibition : Structural modifications (e.g., phenyl substituents) enhance anticancer activity by occupying ATP-binding regions .

Spectroscopic and Analytical Data

TechniqueKey Observations
NMR Methyl groups (δ 2.5–3.0 ppm), aromatic protons (δ 7.0–8.5 ppm)
IR Carbonyl stretches (1650–1750 cm⁻¹)

Challenges and Considerations

  • Regioselectivity : Cyclocondensation reactions require precise control of substituent positions.

  • Yield Optimization : Electron-donating groups (e.g., methyl) may stabilize intermediates, improving yields .

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) or HFIP enhance reaction efficiency in C–H activation .

Scientific Research Applications

Anticancer Applications

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Recent studies indicate that derivatives of this compound can act as effective epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in the treatment of various cancers.

Case Study: EGFR Inhibition

A study synthesized several 1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting compound 12b as a potent EGFR inhibitor. It demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M). This compound not only inhibited cell proliferation but also induced apoptosis and arrested the cell cycle at the S and G2/M phases in cancer cell lines A549 and HCT-116 .

Other Therapeutic Applications

Beyond oncology, 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has been explored for various other therapeutic applications:

  • Anti-inflammatory Agents : Pyrazole derivatives have been recognized for their anti-inflammatory properties and are being investigated as potential treatments for inflammatory diseases.
  • Analgesic and Antioxidant Properties : Some studies suggest that these compounds may also possess analgesic and antioxidant activities, broadening their potential therapeutic scope .

Synthesis and Structural Modifications

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives often involves structural modifications to enhance biological activity:

CompoundModificationBiological Activity
12bSubstituted phenyl groupsEGFR inhibition (IC50 = 0.016 µM)
VariousLinker modificationsEnhanced kinase inhibition

The design strategies focus on optimizing interactions with target proteins while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. This mechanism is particularly relevant in the context of kinase inhibition, where the compound can interfere with cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical properties of pyrazolo[3,4-d]pyrimidine-diones are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups/Activities Reference
1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 1-Me, 5-Me N/A N/A Building block for kinase inhibitors
3-(4-Chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (5e) 3-(4-Cl-Ph), 7-Me 195–197 72 IR: 1713, 1670 cm⁻¹ (C=O); DNA binding
5-(4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl analog 5-(Cl/F/alkynyl), 1-Me, 7-Me N/A N/A Herbicidal activity (EC₅₀: 0.1–1 μM)
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Oxazole-fused, 5-Me, 7-Me N/A N/A FGFR1 inhibition (IC₅₀: 0.8–5.2 μM)
3,4,6-Trimethyl-1,2,3-triazolo[4,5-d]pyrimidine-5,7(6H)-dione Triazole-fused, 3-Me, 4-Me, 6-Me N/A N/A Antimicrobial potential

Key Observations :

  • Methyl Substitution : Methyl groups at positions 1, 5, and 7 enhance solubility and metabolic stability compared to bulkier substituents (e.g., phenyl or thiophene) .
  • Bioactivity : Chloro- or fluoro-substituted analogs (e.g., compound 5e) exhibit stronger DNA-binding and herbicidal activities due to electron-withdrawing effects .
  • Heterocycle Fusion : Oxazole- or triazole-fused derivatives (e.g., FGFR1 inhibitors) show improved target selectivity but reduced synthetic yields compared to simpler pyrazolo-pyrimidines .

Biological Activity

1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 4318-52-9
  • Molecular Formula : C8H10N4O2
  • Molecular Weight : 194.19 g/mol

This compound belongs to the pyrazolo[3,4-d]pyrimidine family and is characterized by its fused ring structure which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This is particularly relevant in the context of kinase inhibition, which is crucial for disrupting cancer cell signaling pathways.
  • Cell Proliferation : Studies indicate that this compound can significantly affect cell proliferation in various cancer cell lines. For instance, it has shown promising anti-proliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • In Vitro Studies : Research indicates that certain derivatives exhibit potent anti-proliferative activities with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR .
  • Case Study : A derivative of this compound demonstrated significant inhibitory effects on tumor growth in xenograft models. This underscores its potential as a therapeutic agent in oncology.
CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT11619.56EGFR Inhibition
12bMutant EGFR0.236Kinase Inhibition

Other Pharmacological Activities

Beyond its anticancer properties, the compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Pyrazolo[3,4-d]pyrimidines have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

Research Findings and Case Studies

  • Discovery of New Derivatives : A study synthesized new derivatives designed to act as epidermal growth factor receptor inhibitors (EGFRIs). These compounds were evaluated for their anti-proliferative activities against cancer cell lines .
  • Mechanistic Insights : Flow cytometric analyses revealed that certain derivatives induce cell cycle arrest and apoptosis in cancer cells through specific signaling pathways .
  • Comparative Analysis with Similar Compounds : The unique substitution pattern of 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidine enhances its lipophilicity and interaction with biological targets compared to other pyrazolo derivatives .

Q & A

Q. What are the common synthetic routes for preparing 1,5,7-trimethyl derivatives of pyrazolo[3,4-d]pyrimidine-4,6-dione?

The compound is synthesized via cyclization reactions. A representative method involves reacting 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carboxamide with urea at 200°C for 2 hours, followed by NaOH treatment and acidification to pH 5. Purification via column chromatography (0–20% MeOH/EtOAc gradient) yields intermediates . Alternative routes include using chlorosulfonyl isocyanate or thiourea for cyclization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Methyl protons appear at δ 3.68 (s, 3H), and ethyl groups at δ 1.19 (t) and 2.69 (q) .
  • LC-MS : Confirms molecular weight (e.g., m/z 195 [M+H]⁺) .
  • IR Spectroscopy : Identifies carbonyl stretches (1697–1721 cm⁻¹) and NH/OH groups (3170–3430 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

Q. What biological activities have been reported for related pyrazolo[3,4-d]pyrimidine derivatives?

  • DNA Intercalation : 3-(4-Chlorophenyl)-7-methyl derivatives stabilize duplex DNA (∆Tm = +8.2°C) .
  • Phosphodiesterase Inhibition : IC₅₀ = 0.28 µM against Cryptosporidium PDE .
  • Circadian Clock Modulation : TU-892 lengthens Arabidopsis circadian period by 3.1 hours .
  • Xanthine Oxidase (XO) Inhibition : Oxypurinol analogs show Ki = 12 nM .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Molar Ratios : A 2:1 urea-to-pyrazole carboxamide ratio at 200°C achieves 74% yield .
  • pH Control : Acidification to pH 5 minimizes by-products during precipitation .
  • Purification : Gradient column chromatography (0–20% MeOH/EtOAc) isolates products effectively .
  • Chlorination : Refluxing with POCl₃ for 9 hours limits over-reaction, though yields drop to 31% .

Q. How can contradictory elemental analysis data (e.g., C, H, N percentages) be resolved?

Discrepancies (e.g., 55.56% C observed vs. 55.81% calculated in compound 5c) often stem from residual solvents or hygroscopicity . Solutions include:

  • Extended Drying : 24–48 hours under vacuum.
  • Re-crystallization : Use anhydrous DMSO/EtOH mixtures to reduce moisture.
  • Cross-Validation : HPLC (≥95% purity) and TGA quantify residual solvents .

Q. What strategies are used to analyze structure-activity relationships (SAR) in biological assays?

  • Substituent Effects : 3-(4-Chlorophenyl) groups enhance DNA binding vs. 4-hydroxyphenyl (∆Tm comparison) .
  • Halogen Positioning : Replacing 3,4-dichlorophenyl with 2,4-dichlorophenyl (TU-923) reverses circadian period effects (shortening vs. lengthening) .
  • Computational Docking : Identifies H-bonding between C=O groups and XO residues (Arg880/Thr1010) for inhibition .

Q. How do solvent polarity and pH influence cyclization efficiency?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields (e.g., 72% for 5e vs. 51% for 5c in aqueous NaOH) .
  • pH Control : Acidic pH (5–6) during work-up promotes neutral species precipitation. Thiourea cyclizations require basic conditions (pH 9–10) for thiol deprotonation .
  • Solvent-Free Conditions : Enhance atom economy but require strict temperature control to avoid decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.